(R)-tert-Butyl sec-butylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
129991-09-9 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-butan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
JOLOYYRHPUVBJM-SSDOTTSWSA-N |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CC[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving R Tert Butyl Sec Butylcarbamate
Unraveling Boc-Deprotection Mechanisms
The removal of the Boc protecting group is typically achieved using strong acids like trifluoroacetic acid (TFA). commonorganicchemistry.comjk-sci.com The mechanism involves a cascade of chemical events initiated by protonation.
Protonation Sites and Subsequent Decarboxylation Pathways
The initial and critical step in the acid-catalyzed deprotection of a tert-butyl carbamate (B1207046) is protonation. commonorganicchemistry.com While protonation can theoretically occur at the carbonyl oxygen or the nitrogen atom, studies indicate that for simple tert-butyl carbamates, the carbonyl oxygen is the preferred site of protonation in the gas phase. nih.gov However, in a methanol (B129727) solution, protonation at the carbamate nitrogen atom can become more favorable. nih.gov
Following protonation of the carbonyl oxygen, the molecule is primed for the subsequent steps. The protonated species undergoes fragmentation, leading to the loss of a stabilized tertiary carbocation, the tert-butyl cation. total-synthesis.com This fragmentation results in the formation of an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid then readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. total-synthesis.comcommonorganicchemistry.com In the acidic reaction medium, the newly formed amine is protonated, typically forming a salt with the conjugate base of the acid used for deprotection (e.g., a trifluoroacetate (B77799) salt when TFA is used). commonorganicchemistry.com
Protonation of the carbamate's carbonyl oxygen. commonorganicchemistry.comstackexchange.com
Elimination of the tert-butyl group as a stable tert-butyl cation, forming a carbamic acid. commonorganicchemistry.com
Spontaneous decarboxylation of the carbamic acid to produce the free amine and carbon dioxide. commonorganicchemistry.com
Protonation of the liberated amine by the acidic medium. commonorganicchemistry.com
Role of tert-Butyl Cation Formation and Trapping
A key intermediate in the Boc-deprotection mechanism is the tert-butyl cation. total-synthesis.com The fate of this carbocation can vary depending on the reaction conditions. It can be deprotonated by a weak base, such as the trifluoroacetate anion, to form isobutylene (B52900) gas. stackexchange.com Alternatively, the tert-butyl cation can be "trapped" by a nucleophilic species present in the reaction mixture. commonorganicchemistry.com Scavengers, such as triethylsilane or thiol-based reagents, are sometimes intentionally added to the reaction to capture the tert-butyl cation and prevent potential side reactions where it might alkylate other nucleophilic functional groups within the substrate. researchgate.net In the absence of effective trapping agents, the tert-butyl cation can also lead to the formation of isobutylene oligomers. commonorganicchemistry.com
| Reactant/Intermediate | Product(s) | Conditions/Notes |
| (R)-tert-Butyl sec-butylcarbamate | sec-Butylamine, CO2, tert-Butyl cation | Acid-catalyzed deprotection (e.g., TFA) |
| tert-Butyl cation | Isobutylene | Deprotonation |
| tert-Butyl cation | Trapped tert-butyl species | Reaction with a scavenger (e.g., triethylsilane) |
| tert-Butyl cation | Isobutylene oligomers | Polymerization |
Stereochemical Integrity and Control in Transformations
The stereochemical outcome of reactions involving chiral molecules is of paramount importance. For this compound, understanding the factors that influence the stereochemistry at the chiral center is crucial.
Unimolecular Nucleophilic Substitution (SN1) Characteristics and Implications
The deprotection of tert-butyl carbamates exhibits characteristics of a unimolecular nucleophilic substitution (SN1) reaction. fiveable.memasterorganicchemistry.com The rate-determining step is the formation of the carbocation, which is dependent only on the concentration of the substrate. fiveable.memasterorganicchemistry.com A key feature of SN1 reactions is the formation of a planar carbocation intermediate. fiveable.me When the leaving group is attached to a chiral center, as in this compound, the resulting carbocation is achiral. The subsequent attack by a nucleophile can occur from either face of the planar carbocation, which can lead to a mixture of stereoisomers (racemization). fiveable.memasterorganicchemistry.com
However, the degree of racemization can be influenced by the solvent and other reaction conditions. Polar protic solvents, which are often used in these deprotections, can stabilize the carbocation intermediate. libretexts.orglibretexts.org While complete racemization is a theoretical outcome, in practice, a slight preference for inversion of configuration is often observed due to the formation of an intimate ion pair where the leaving group can partially shield one face of the carbocation. Despite this, the potential for loss of stereochemical integrity is a significant consideration in reactions proceeding through an SN1 mechanism. Some deprotection methods, such as those using aqueous phosphoric acid, have been shown to preserve the stereochemical integrity of the substrates. nih.gov
Intramolecular Cyclization and Rearrangement Processes
While less common during standard deprotection, the carbamate functionality can participate in intramolecular reactions under specific conditions. For instance, lithiated chiral oxazolidine (B1195125) carbamates can undergo a 1,2-carbamoyl rearrangement, proceeding with a high degree of diastereoselectivity to form α-hydroxy amides. nih.gov This type of rearrangement highlights the potential for the carbamate group to influence the stereochemical course of a reaction through directed metalation and subsequent intramolecular migration.
Gas-Phase Fragmentation Pathways of tert-Butyl Carbamates
Tandem mass spectrometry provides a powerful tool for investigating the intrinsic fragmentation pathways of ions in the gas phase, offering insights into their structure and reactivity. For tert-butylcarbamates, gas-phase fragmentation is a prominent dissociation pathway. nih.gov The process typically involves the coupled elimination of isobutylene (2-methylpropene) and carbon dioxide, resulting in a combined neutral loss of 100 Da. nih.gov
Computational studies on simple tert-butylcarbamates have shown that protonation in the gas phase preferentially occurs at the carbonyl oxygen. nih.gov This initial protonation event weakens the C-O bond of the tert-butyl group, facilitating its departure as isobutylene and the subsequent loss of carbon dioxide. The nature of other functional groups present in the molecule can influence the fragmentation, but the loss of the Boc group is often a major dissociation pathway. nih.gov
| Ion Type | Fragmentation Products | Key Observation |
| Protonated tert-butylcarbamate | [M+H - 100]+ | Loss of isobutylene and carbon dioxide |
| Cationized tert-butylcarbamate | Varies with cation | Fragmentation influenced by coordinating cation |
Applications of R Tert Butyl Sec Butylcarbamate As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Biologically Active Natural Products
There is a lack of specific literature detailing the use of (R)-tert-Butyl sec-butylcarbamate as a direct precursor in the synthesis of biologically active natural products. While chiral secondary amines are utilized in asymmetric total synthesis, the specific contribution of this particular carbamate (B1207046) is not prominently featured in available studies. mdpi.com
Strategic Utilization in Asymmetric Total Synthesis of Complex Molecules
Asymmetric total synthesis frequently relies on the use of chiral auxiliaries and building blocks to control stereochemistry. wikipedia.orgdu.ac.in While (R)-sec-butylamine itself can be used to prepare chiral ligands or as a model compound to study stereochemistry, its application as a Boc-protected building block in the total synthesis of complex molecules is not a widely reported strategy. sigmaaldrich.com
Functional Role as a Removable Chiral Amine Protecting Group
The tert-butoxycarbonyl (Boc) group is a well-established removable protecting group for amines. sigmaaldrich.comukessays.com It is cleaved under acidic conditions, often using trifluoroacetic acid. ukessays.com In principle, the Boc group in This compound would function as a standard removable protecting group for the chiral (R)-sec-butylamino moiety. This allows for the introduction of the chiral fragment, which can then be deprotected at a later stage of the synthesis. However, specific and detailed research findings on the strategic use of this particular compound as a removable chiral amine protecting group in complex syntheses are not extensively covered in the available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
